1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine
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Overview
Description
1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine is a chemical compound that features a piperazine ring substituted with an isopropyl group and a tetrahydropyran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine typically involves the reaction of piperazine with isopropyl halides and tetrahydropyran derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The isopropyl and tetrahydropyran groups may enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(tetrahydro-2H-pyran-4-yl)piperazine: Lacks the isopropyl group, which may affect its binding properties.
1-isopropyl-4-{[2-(tetrahydro-2H-pyran-3-yl)ethyl]sulfonyl}piperazine: Contains a sulfonyl group, which can alter its chemical reactivity and biological activity.
Uniqueness
1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine is unique due to the combination of the isopropyl and tetrahydropyran groups on the piperazine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H24N2O |
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Molecular Weight |
212.33 g/mol |
IUPAC Name |
3-(oxan-4-yl)-1-propan-2-ylpiperazine |
InChI |
InChI=1S/C12H24N2O/c1-10(2)14-6-5-13-12(9-14)11-3-7-15-8-4-11/h10-13H,3-9H2,1-2H3 |
InChI Key |
SNEXAAGJCUDOFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCNC(C1)C2CCOCC2 |
Origin of Product |
United States |
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